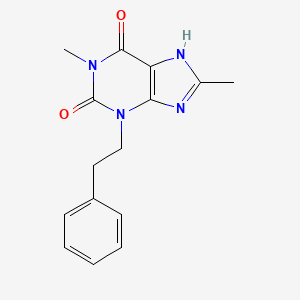
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system with various substituents, including dimethyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves several steps. One common method includes the reaction of appropriate purine precursors with specific reagents under controlled conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base, followed by refluxing the mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like iodine (I2) under reflux conditions.
Reduction: Reduction reactions may involve the use of sodium dithionite (Na2S2O4) in an aqueous solution.
Substitution: Substitution reactions often use alkyl halides (R-Br) in the presence of a base like potassium carbonate (K2CO3) in DMF.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2)
Reducing Agents: Sodium dithionite (Na2S2O4)
Solvents: Dimethylformamide (DMF), ethanol (EtOH)
Bases: Potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized purine derivatives, while substitution reactions can introduce various alkyl groups into the purine ring.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-; known for its presence in cocoa and its stimulant effects.
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-; widely used as a stimulant in beverages.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-; used in the treatment of respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may contribute to its unique interactions with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
132560-11-3 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1,8-dimethyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-13(17-10)19(15(21)18(2)14(12)20)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
ZGSALMCPKUIHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















